N-(2-benzoyl-4-methylphenyl)acetamide

Description

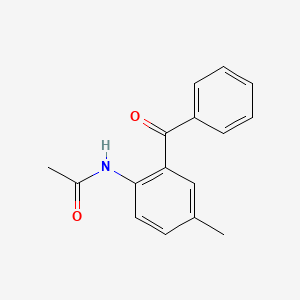

N-(2-Benzoyl-4-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with a benzoyl group at position 2 and a methyl group at position 3. The acetamide moiety (-NHCOCH₃) is attached to the aromatic system, making it structurally distinct among arylacetamides. This compound’s unique substitution pattern—combining electron-withdrawing (benzoyl) and electron-donating (methyl) groups—influences its physicochemical properties, reactivity, and biological interactions.

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11-8-9-15(17-12(2)18)14(10-11)16(19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWNIRDTJRYCCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-methylphenyl)acetamide can be achieved through several methods. One common method involves the reaction of 2-benzoyl-4-methylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

**Major Products Formed:

Biological Activity

N-(2-benzoyl-4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. We will review various studies, summarize case findings, and present relevant data in tables for clarity.

Chemical Structure and Properties

This compound belongs to the class of acetamides, characterized by the presence of a benzoyl group attached to a 4-methylphenyl moiety. The molecular formula is , indicating the presence of nitrogen and oxygen atoms that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been highlighted in various studies. For instance, it has been reported that compounds with similar structures can reduce inflammation with minimal side effects compared to traditional anti-inflammatory drugs like indomethacin .

A comparative analysis revealed that the anti-inflammatory activity of this compound is approximately equivalent to that of indomethacin but with significantly lower gastric irritation . This characteristic makes it a promising candidate for treating inflammatory conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays showed that derivatives of this compound could induce apoptosis in cancer cell lines, such as MDA-MB-231, which is a model for breast cancer . The mechanism involves the modulation of apoptotic pathways, leading to increased cell death in cancerous tissues.

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : It could also modulate receptor activity, influencing cellular responses associated with pain and inflammation.

- Antimicrobial Interactions : The presence of functional groups allows for diverse interactions with microbial targets, inhibiting their growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers administered this compound in animal models and observed a marked reduction in inflammation markers without significant gastrointestinal side effects .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily studied for its biological activity , particularly as a candidate for new drug development. Compounds similar to N-(2-benzoyl-4-methylphenyl)acetamide have shown promising antimicrobial and anti-inflammatory properties. Research indicates that the interactions between its functional groups can influence biological targets, such as enzymes involved in inflammatory pathways.

Table 1: Biological Activities of Similar Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| Compound A | Antimicrobial | Inhibition of cell wall synthesis |

| Compound B | Anti-inflammatory | Inhibition of COX enzymes |

| This compound | Potentially similar activities | Interaction with inflammatory enzymes |

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being explored for its anticonvulsant properties. Preliminary studies suggest that derivatives of this compound may exhibit activity against seizures in animal models, highlighting its potential as an anticonvulsant agent . The structural features that contribute to this activity include the presence of the benzoyl group, which may enhance binding to sodium channels critical for neuronal excitability.

Case Study: Anticonvulsant Activity Evaluation

- Objective: To assess the anticonvulsant efficacy of this compound derivatives.

- Methodology: Compounds were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents.

- Results: Certain derivatives showed significant protection against induced seizures, indicating their potential as new anticonvulsants.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a versatile building block for the creation of more complex molecules. The compound can undergo reactions such as oxidation and substitution, leading to the formation of new derivatives with potentially enhanced biological activities.

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Bromine or chlorine | Halogenated derivatives |

Industrial Applications

In industry, this compound is being investigated for its potential use in developing new materials. Its unique chemical properties make it suitable for applications in coatings and polymers, where specific functionalities are desired to enhance material performance.

Comparison with Similar Compounds

Anti-Cancer Activity

Several acetamide derivatives exhibit notable anti-cancer properties, as demonstrated by N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and related compounds . These derivatives contain sulfonylquinazoline and heterocyclic substituents, which enhance their activity against cancer cell lines (HCT-1, MCF-7, etc.). In contrast, N-(2-benzoyl-4-methylphenyl)acetamide lacks sulfonamide or quinazoline groups, suggesting its mechanism of action may differ. However, the benzoyl group could facilitate interactions with hydrophobic pockets in cellular targets, akin to the role of aryl groups in N-(4-bromophenyl)pyridazinone acetamides, which act as FPR2 agonists .

Table 1: Anti-Cancer Acetamides and Structural Features

Enzyme Inhibition Potential

Acetamides with aromatic or heterocyclic substituents show inhibitory activity against enzymes like MAO-A, MAO-B, and cholinesterases. For example:

- N-[5-(acetyloxy)quinoxalin-7-yl]acetamide is a selective MAO-A inhibitor (IC₅₀ = 0.028 mM) .

- N-(benzo[d]thiazol-2-yl)acetamides inhibit MAO-B and BChE via aromatic interactions .

- 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) inhibits 17β-HSD2 through hydrophobic and aromatic interactions .

The benzoyl group in this compound may similarly engage with hydrophobic enzyme pockets, though its selectivity would depend on substituent positioning. Notably, electron-withdrawing groups (e.g., chloro in N-(3-chloro-4-hydroxyphenyl)acetamide (4)) enhance enzyme affinity in some contexts , while methyl groups (electron-donating) might reduce it.

Table 2: Enzyme Inhibitory Profiles of Acetamides

| Compound | Target Enzyme | Key Feature | Reference |

|---|---|---|---|

| Compound 13 | 17β-HSD2 | Phenethyl, chloro | [10] |

| Safinamide derivatives | MAO-B | Benzothiazole, triazole | [4] |

| Target compound | Potential targets | Benzoyl, methyl | — |

Physicochemical and Crystallographic Properties

The solid-state geometry of acetamides is influenced by substituent electronic effects. For example:

- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit due to steric effects .

- Meta-substitution with nitro groups alters crystal parameters significantly .

Its molecular weight (~283 g/mol) and logP (estimated higher than N-(1-ethyl-2-oxopyrimidinyl)acetamide, logP = -0.6 ) could influence bioavailability.

Q & A

Q. How can researchers address discrepancies between experimental and theoretical spectral data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.